2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide
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Overview
Description
2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the sulfanylacetamide group and the acetamidophenyl moiety. Common reagents used in these reactions include acetic anhydride, sulfur-containing compounds, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide exerts its effects depends on its interaction with molecular targets. This may involve binding to specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other heterocyclic compounds with sulfanylacetamide groups or pyrido[2,3-d]pyrimidine cores. Examples include:
- N-(3-acetamidophenyl)-2-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfanylacetamide
- N-(3-acetamidophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-6-yl)sulfanylacetamide
Uniqueness
The uniqueness of 2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide lies in its specific structural features, which may confer unique chemical and biological properties. These properties could make it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c1-11(25)21-12-5-4-6-13(9-12)22-15(26)10-29-14-7-8-20-17-16(14)18(27)24(3)19(28)23(17)2/h4-9H,10H2,1-3H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIWGHRGUCBAAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=C3C(=NC=C2)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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